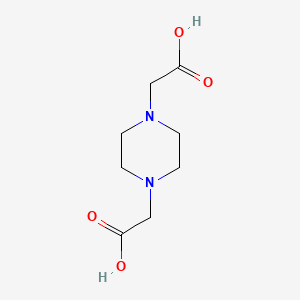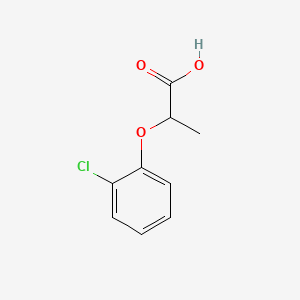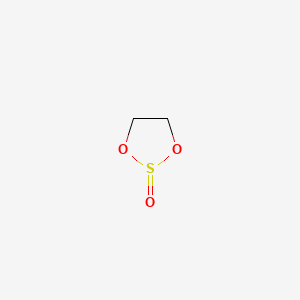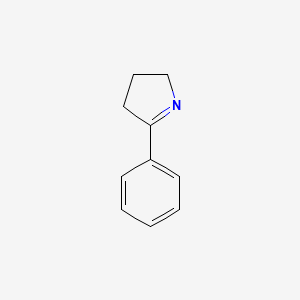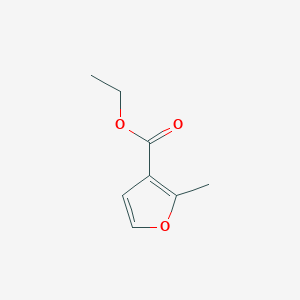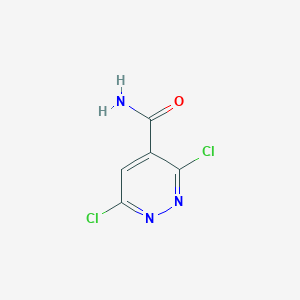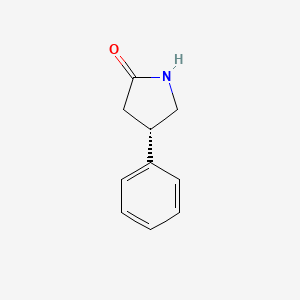
(S)-4-苯基吡咯烷-2-酮
描述
Synthesis Analysis
This involves understanding the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, kinetics, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .科学研究应用
合成和化学性质
- 通过动态动力学分辨合成:(S)-4-苯基吡咯烷-2-酮可以通过使用ω-转氨酶催化的酶选择性胺化反应进行动态动力学分辨(DKR)从商业化合物合成。这种方法提供了4-芳基吡咯烷-2-酮衍生物,是γ-氨基丁酸(GABA)衍生物的环状类似物(Koszelewski, Faber, & Kroutil, 2009)。
- 环状磺酰胺的双还原:该化合物可以通过环状磺酰胺前体的双还原实现,遵循手性池衍生的2,5-二氢吡咯的立体选择性分子内Heck反应(Evans, 2007)。
药理学和生物学应用
- 溴结构域抑制剂:1-甲基-4-苯基吡咯烷-2-酮及其衍生物用于开发溴结构域抑制剂。这些化合物作为溴结构域含蛋白质4的抑制剂具有增加的亲和力,表明在靶向表观遗传调控方面具有潜力(Hilton-Proctor et al., 2020)。
- 抗惊厥特性:相关化合物3-乙基-3-苯基吡咯烷-2-酮在药物耐药性癫痫动物模型中表现出强大的活性,使其成为临床开发的有希望的候选药物。其对映纯和消旋形式在其超分子组织方面存在显著差异,这可能影响其药理学特性(Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017)。
药物化学应用
- Xa因子抑制剂:基于磺酰胺吡咯烷-2-酮的Xa因子抑制剂,包含特定基团如苯基吡咯烷,已经开发用于其抗凝血性能,具有在人类口服剂量中的潜力(Young et al., 2011)。
- HIV-1逆转录酶抑制:4-苯基吡咯烷-2-酮的衍生物显示出作为HIV-1逆转录酶酶抑制剂的潜力,表明它们在抗病毒研究中的重要性(Tamazyan et al., 2007)。
材料科学和化学
- 电化学活性探针:4-苯基吡咯烷-2-酮的衍生物已被用于合成二茂铁标记的氨基酸和肽核酸(PNA)单体衍生物,创造出水溶性和生物相容性的生物分子探针。这些衍生物表现出高电化学活性,使它们在各种生物化学应用中有用(Baldoli et al., 2007)。
合成化学
- 催化芳基化:该化合物已被用于研究在没有引导基团的情况下直接和选择性芳基化sp3 C-H键,采用基于钌的催化剂。这种方法标志着有机合成的进步,特别是在修改吡咯烷环方面(Sezen & Sames, 2005)。
安全和危害
未来方向
属性
IUPAC Name |
(4S)-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Phenylpyrrolidin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)
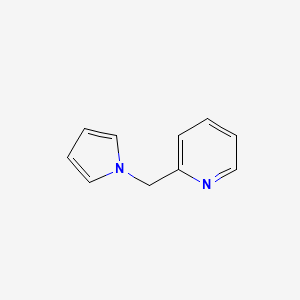
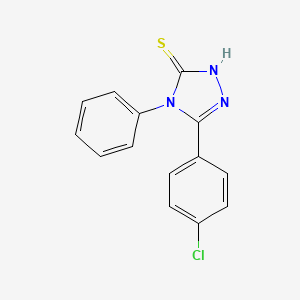
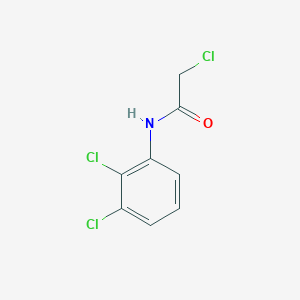
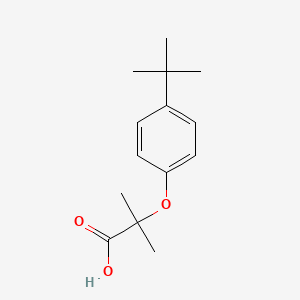
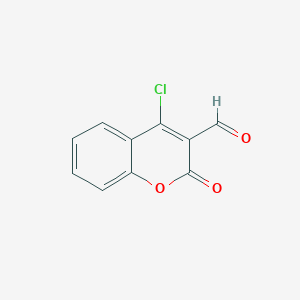
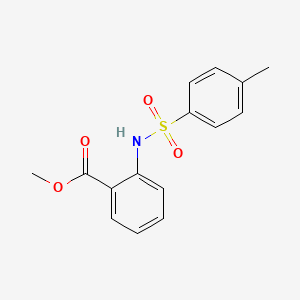
![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)
